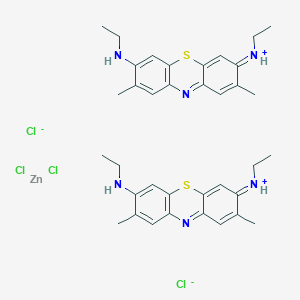

Basic blue 24 zinc chloride double salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

New Methylene Blue N is an organic compound belonging to the thiazine class of heterocycles. It is widely used as a blue dye or stain and has applications in various scientific fields, including biology, chemistry, and medicine. The compound is known for its ability to bind to nucleic acids, making it a valuable tool in histology and cytology for staining cells and tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

New Methylene Blue N can be synthesized through a series of chemical reactions involving the condensation of dimethyl-p-phenylenediamine with formaldehyde and subsequent oxidation. The reaction typically occurs in an acidic medium, and the final product is isolated through crystallization .

Industrial Production Methods

In industrial settings, New Methylene Blue N is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often purified through recrystallization and filtration .

Análisis De Reacciones Químicas

Types of Reactions

New Methylene Blue N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: It can be reduced to leuco methylene blue, a colorless form of the dye.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

Oxidation: Oxidized derivatives of New Methylene Blue N.

Reduction: Leuco methylene blue.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

New Methylene Blue N has a wide range of applications in scientific research:

Histology and Cytology: Used as a staining agent to visualize cells and tissues under a microscope.

Photodynamic Therapy: Acts as a photosensitizer for the photodynamic inactivation of microorganisms.

Biochemical Assays: Utilized in various assays to measure enzyme activity and detect nucleic acids.

Neuroprotection: Investigated for its potential neuroprotective properties and cognitive benefits

Mecanismo De Acción

New Methylene Blue N exerts its effects by binding to nucleic acids, neutralizing and crosslinking with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making living young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it can generate reactive oxygen species when exposed to specific wavelengths of light, making it effective in photodynamic therapy .

Comparación Con Compuestos Similares

New Methylene Blue N is closely related to other thiazine dyes, such as:

Methylene Blue: An older stain widely used in various applications.

Brilliant Cresyl Blue: Another thiazine dye used for similar purposes.

Toluidine Blue: A dye with similar staining properties but different chemical structure

New Methylene Blue N stands out due to its specific binding affinity for nucleic acids and its effectiveness in photodynamic therapy, making it a unique and valuable compound in scientific research .

Propiedades

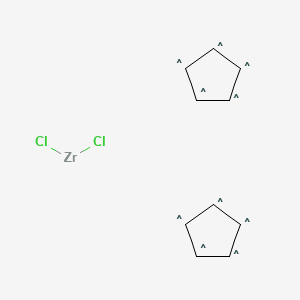

IUPAC Name |

dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H21N3S.4ClH.Zn/c2*1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;;/h2*7-10,19H,5-6H2,1-4H3;4*1H;/q;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUSDOPFNXGFRS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].Cl[Zn]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44Cl4N6S2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)